2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one
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Overview
Description
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone ring and a trimethylsilylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a trimethylsilylmethyl-substituted hepta-4,6-dienyl compound under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one involves its interaction with specific molecular targets. The trimethylsilylmethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentanone ring can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilylmethyl)allyl acetate: Similar in structure but with an acetate group instead of a cyclopentanone ring.
2,2,6-Trimethyl-1-(2-methyl-cyclobut-2-enyl)-hepta-4,6-dien-3-one: Contains a similar hepta-4,6-dienyl group but with different substituents.
Uniqueness
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a trimethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science .
Properties
Molecular Formula |
C16H28OSi |
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Molecular Weight |
264.48 g/mol |
IUPAC Name |
2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H28OSi/c1-14(13-18(2,3)4)9-6-5-7-10-15-11-8-12-16(15)17/h6,9,15H,1,5,7-8,10-13H2,2-4H3/b9-6+ |
InChI Key |
GGVZRBAZHGBTTA-RMKNXTFCSA-N |
Isomeric SMILES |
C[Si](C)(C)CC(=C)/C=C/CCCC1CCCC1=O |
Canonical SMILES |
C[Si](C)(C)CC(=C)C=CCCCC1CCCC1=O |
Origin of Product |
United States |
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